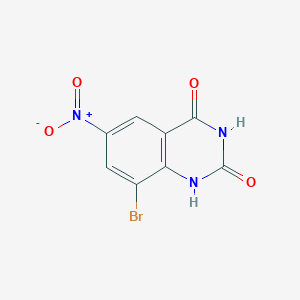

8-Bromo-6-nitroquinazoline-2,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-6-nitroquinazoline-2,4-diol is a useful research compound. Its molecular formula is C8H4BrN3O4 and its molecular weight is 286.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Shikimate Dehydrogenase (SDH)

Recent studies have shown that NQD acts as a potent inhibitor of shikimate dehydrogenase (SDH), an enzyme crucial in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids in plants and microorganisms.

- In Vitro Studies : NQD demonstrated a significant reduction in SDH activity, with a 40% decrease observed at a concentration of 250 µM. This inhibition was classified as non-competitive, indicating that NQD can effectively reduce enzyme activity without affecting substrate binding affinity .

- In Vivo Effects : In hydroponic experiments with soybean and maize, NQD not only inhibited SDH but also affected root growth and nutrient uptake. Notably, soybean roots absorbed NQD more efficiently than maize roots, leading to increased total protein content and specific amino acids .

Potential Antimicrobial Properties

The inhibition of SDH also positions NQD as a candidate for developing novel antimicrobial agents. Given that SDH is a target for antibiotics against pathogens like Mycobacterium tuberculosis, the compound's ability to inhibit this enzyme suggests potential applications in treating bacterial infections .

Herbicide Development

The ability of NQD to inhibit SDH highlights its potential use as an herbicide. The shikimate pathway is absent in animals but present in plants and many microorganisms, making it an ideal target for herbicide action.

- Field Trials : Preliminary field trials indicated that NQD could effectively reduce shikimate accumulation in glyphosate-treated soybean plants, suggesting its utility in enhancing the efficacy of existing herbicides or as a standalone herbicide .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of NQD is critical for optimizing its efficacy and specificity.

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Bromine at C-8 | Enhances inhibitory potency | Critical for binding affinity |

| Nitro at C-6 | Essential for biological activity | Contributes to electron-withdrawing properties |

Research indicates that modifications to the quinazoline structure can significantly influence the compound's biological activity, particularly its interaction with target enzymes .

Study on Soybean and Maize

In a controlled study, soybean and maize seedlings were treated with varying concentrations of NQD to assess root growth and metabolic changes:

- Results : Soybean roots exhibited reduced length but increased protein content when treated with NQD compared to control groups. Maize showed similar trends but to a lesser extent .

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial properties of NQD against common pathogens:

Propriétés

Numéro CAS |

309295-31-6 |

|---|---|

Formule moléculaire |

C8H4BrN3O4 |

Poids moléculaire |

286.04 g/mol |

Nom IUPAC |

8-bromo-6-nitro-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H4BrN3O4/c9-5-2-3(12(15)16)1-4-6(5)10-8(14)11-7(4)13/h1-2H,(H2,10,11,13,14) |

Clé InChI |

LYYCTKDEXRVYLP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)[N+](=O)[O-] |

SMILES canonique |

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.